(9-Hexyl-9H-carbazol-3-yl)boronic acid
Overview
Description
(9-Hexyl-9H-carbazol-3-yl)boronic acid: is a chemical compound with the molecular formula C18H22BNO2. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle, and boronic acid, which is known for its versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Hexyl-9H-carbazol-3-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated carbazole derivative and a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods: This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (9-Hexyl-9H-carbazol-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different carbazole-based compounds.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to a variety of substituted carbazole derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3-carboxylic acid, while substitution reactions can produce a wide range of functionalized carbazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, (9-Hexyl-9H-carbazol-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, making it valuable for constructing biaryl compounds and other conjugated systems .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Carbazole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound could be explored for similar activities .
Industry: In the industrial sector, this compound is used in the production of organic electronic materials. Carbazole-based compounds are known for their excellent optoelectronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices .
Mechanism of Action
The mechanism of action of (9-Hexyl-9H-carbazol-3-yl)boronic acid is primarily related to its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the carbazole moiety can interact with biological targets through π-π stacking and hydrogen bonding interactions, contributing to its potential biological activities .
Comparison with Similar Compounds
- (9-Ethyl-9H-carbazol-3-yl)boronic acid
- (9-Butyl-9H-carbazol-3-yl)boronic acid
- (9-Octyl-9H-carbazol-3-yl)boronic acid
Comparison: Compared to its analogs, (9-Hexyl-9H-carbazol-3-yl)boronic acid offers a balance between solubility and electronic properties. The hexyl group provides moderate hydrophobicity, which can enhance the compound’s solubility in organic solvents without significantly affecting its electronic characteristics. This makes it a versatile intermediate for various applications in organic synthesis and materials science .
Properties
IUPAC Name |
(9-hexylcarbazol-3-yl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-13-14(19(21)22)10-11-18(16)20/h5-6,8-11,13,21-22H,2-4,7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSLSKFDEWKMLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)CCCCCC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10833386 | |
Record name | (9-Hexyl-9H-carbazol-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10833386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864550-94-7 | |
Record name | (9-Hexyl-9H-carbazol-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10833386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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